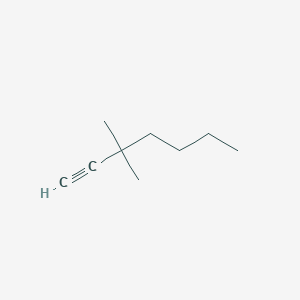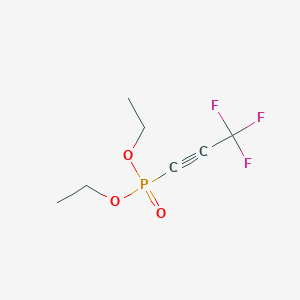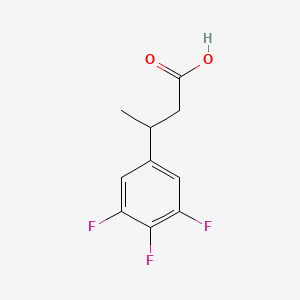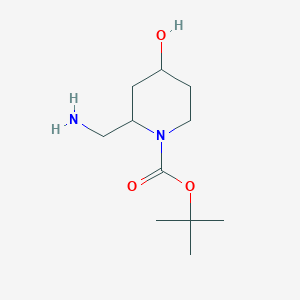
methyl (E)-3-(imidazol-2-yl)propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a methyl ester group and a propenoate moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE typically involves the reaction of imidazole with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the imidazole on the acrylate. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as imidazole oxides.
Reduction: Reduced forms such as imidazole derivatives with added hydrogen atoms.
Substitution: Substituted imidazole compounds with various functional groups.
Applications De Recherche Scientifique
METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in electron transfer reactions, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
METHYL (2E)-3-(1H-IMIDAZOL-4-YL)PROP-2-ENOATE: Similar structure but with the imidazole ring substituted at a different position.
ETHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
METHYL (2E)-3-(1H-IMIDAZOL-2-YL)PROP-2-ENOATE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H8N2O2 |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
methyl (E)-3-(1H-imidazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-8-4-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ |
Clé InChI |
RAZUTRCEYZQRTK-NSCUHMNNSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=NC=CN1 |
SMILES canonique |
COC(=O)C=CC1=NC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)

![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)









![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
